![molecular formula C13H10ClNO2 B6386331 2-Chloro-5-(3-methylphenyl)nicotinic acid, 95% CAS No. 1261955-08-1](/img/structure/B6386331.png)
2-Chloro-5-(3-methylphenyl)nicotinic acid, 95%
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Overview
Description
2-Chloro-5-(3-methylphenyl)nicotinic acid, 95% (2C5MPNA 95%) is an organic compound belonging to the class of nicotinic acids. It is a colorless solid, soluble in water and alcohol, with a melting point of 85°C. 2C5MPNA 95% is a widely used chemical in various scientific research applications, such as synthesis, biochemical analysis, and drug development.
Scientific Research Applications
2C5MPNA 95% is widely used in scientific research, particularly in the fields of biochemistry and drug development. It is used in the synthesis of various compounds, such as inhibitors of enzymes, inhibitors of protein-protein interactions, and inhibitors of protein-DNA interactions. It is also used in the analysis of biochemical pathways, such as signal transduction pathways, and in the development of drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2C5MPNA 95% is not well understood. However, it is believed to act as an inhibitor of enzymes, proteins, and DNA. It has been shown to inhibit the activity of enzymes involved in signal transduction pathways, as well as proteins involved in protein-protein interactions. It has also been shown to interact with DNA and inhibit its activity.
Biochemical and Physiological Effects
2C5MPNA 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in signal transduction pathways, as well as proteins involved in protein-protein interactions. It has also been shown to interact with DNA and inhibit its activity. In addition, it has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Advantages and Limitations for Lab Experiments
2C5MPNA 95% has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound and is easily synthesized. Additionally, it is a highly soluble compound, making it easy to work with in the laboratory. However, one limitation is that it is not very stable and can degrade over time.
Future Directions
There are several potential future directions for the use of 2C5MPNA 95%. One potential direction is the development of inhibitors of enzymes and proteins involved in signal transduction pathways. Additionally, there is potential for the development of drugs for the treatment of various diseases, such as cancer and inflammation. Finally, there is potential for the use of 2C5MPNA 95% in the analysis of biochemical pathways, such as signal transduction pathways.
Synthesis Methods
2C5MPNA 95% can be synthesized in a variety of ways. One method involves the reaction of 2-chloro-5-methylphenol with sodium nitrite in the presence of acetic acid. This reaction produces the desired compound in high yields. Another method involves the reaction of 2-chloro-5-methylphenol with sodium nitrite in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired compound in lower yields.
properties
IUPAC Name |
2-chloro-5-(3-methylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-3-2-4-9(5-8)10-6-11(13(16)17)12(14)15-7-10/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEOJKDLADQMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686927 |
Source
|
Record name | 2-Chloro-5-(3-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80686927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-methylphenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261955-08-1 |
Source
|
Record name | 2-Chloro-5-(3-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80686927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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